molecular formula C10H10N2OS B7780216 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione CAS No. 13116-87-5

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione

Cat. No.: B7780216
CAS No.: 13116-87-5
M. Wt: 206.27 g/mol
InChI Key: XZDBLENMVALAHT-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione typically involves the reaction of 2-methyl-4(3H)-quinazolinone with methoxy reagents under specific conditions. One common method includes the use of methanol and a suitable catalyst to introduce the methoxy group at the 7th position of the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazoline-4(3H)-thione: Lacks the methoxy group at the 7th position.

    7-Hydroxy-2-methylquinazoline-4(3H)-thione: Has a hydroxy group instead of a methoxy group at the 7th position.

    7-Methoxyquinazoline-4(3H)-thione: Lacks the methyl group at the 2nd position.

Uniqueness

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione is unique due to the presence of both the methoxy group at the 7th position and the methyl group at the 2nd position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-2-methyl-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-11-9-5-7(13-2)3-4-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDBLENMVALAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268787
Record name 7-Methoxy-2-methyl-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-87-5
Record name 7-Methoxy-2-methyl-4(3H)-quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13116-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methyl-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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